(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound “(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule with multiple chiral centers and functional groups. This compound is characterized by its intricate structure, which includes a cyclopenta[a]phenanthrene core and a sugar moiety. Such compounds are often found in natural products and can exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the attachment of the sugar moiety. Key steps may include:
Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through a series of cyclization reactions, often starting from simpler aromatic precursors.
Functional Group Modifications: Introduction of hydroxyl groups and other functional groups through selective oxidation and reduction reactions.
Glycosylation: Attachment of the sugar moiety to the core structure using glycosylation reactions, which may involve the use of glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex molecules may involve the use of biotechnological methods, including microbial fermentation and enzymatic synthesis, to achieve high yields and selectivity. Advanced techniques such as flow chemistry and automated synthesis may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Functional groups such as hydroxyl groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction can regenerate the original alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology
Due to its structural complexity, the compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making it a valuable tool in biochemical research.
Medicine
The compound’s potential biological activity may lead to its use in drug discovery and development, particularly in the search for new therapeutic agents.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which the compound exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism of action would depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol analogs: Compounds with similar core structures but different functional groups.
Steroids: Compounds with a similar cyclopenta[a]phenanthrene core, such as cholesterol and its derivatives.
Glycosides: Compounds with similar sugar moieties attached to different aglycones.
Uniqueness
The uniqueness of the compound lies in its specific combination of the cyclopenta[a]phenanthrene core and the sugar moiety, which may confer unique biological activities and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C36H62O8 |
---|---|
Molecular Weight |
622.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31+,33-,34+,35+,36?/m0/s1 |
InChI Key |
CKUVNOCSBYYHIS-ZUHZXIPASA-N |
Isomeric SMILES |
CC(=CCCC(C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C |
Origin of Product |
United States |
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